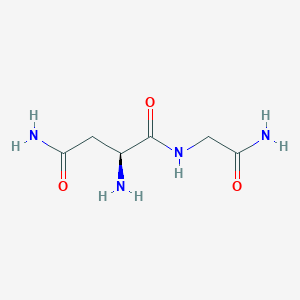
L-Asparaginylglycinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
L-Asparaginylglycinamide is a dipeptide composed of L-asparagine and glycinamide. This compound is of interest due to its potential applications in various fields, including biochemistry and pharmaceuticals. It is known for its role in peptide synthesis and its potential biological activities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
L-Asparaginylglycinamide can be synthesized through standard peptide coupling reactions. One common method involves the use of carbodiimide coupling agents such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 1-hydroxybenzotriazole (HOBt). The reaction typically proceeds under mild conditions, with the reactants dissolved in an appropriate solvent like dimethylformamide (DMF) or dichloromethane (DCM).
Step 1 Activation of L-Asparagine: - L-Asparagine is activated using DCC and HOBt in DMF.
Step 2 Coupling with Glycinamide: - The activated L-asparagine is then reacted with glycinamide to form this compound.
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. Automated peptide synthesizers are often used to streamline the process, ensuring high purity and yield. The use of solid-phase peptide synthesis (SPPS) techniques is also common, where the peptide is assembled on a resin support, allowing for easy purification and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
L-Asparaginylglycinamide can undergo various chemical reactions, including:
Hydrolysis: Breaking down into its constituent amino acids.
Oxidation: Potential oxidation of the amide groups.
Substitution: Possible substitution reactions at the amide nitrogen.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, often using hydrochloric acid (HCl) or sodium hydroxide (NaOH).
Oxidation: Oxidizing agents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄).
Substitution: Nucleophilic reagents under mild conditions.
Major Products Formed
Hydrolysis: L-Asparagine and glycinamide.
Oxidation: Oxidized derivatives of this compound.
Substitution: Substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
L-Asparaginylglycinamide has several applications in scientific research:
Biochemistry: Used in the study of peptide interactions and enzyme-substrate relationships.
Pharmaceuticals: Potential therapeutic agent due to its bioactive properties.
Medicine: Investigated for its role in modulating biological pathways and potential use in drug development.
Industry: Utilized in the synthesis of more complex peptides and proteins.
Wirkmechanismus
The mechanism of action of L-Asparaginylglycinamide involves its interaction with specific molecular targets, such as enzymes and receptors. It can modulate biological pathways by binding to these targets, influencing cellular processes like signal transduction, metabolism, and gene expression. The exact pathways and targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
L-Asparaginylglycine: Similar structure but with a glycine residue instead of glycinamide.
L-Asparaginylalanine: Contains an alanine residue instead of glycinamide.
L-Asparaginylserine: Contains a serine residue instead of glycinamide.
Uniqueness
L-Asparaginylglycinamide is unique due to the presence of the glycinamide moiety, which can impart different chemical and biological properties compared to other similar dipeptides. This uniqueness makes it valuable for specific research and industrial applications where these properties are desired.
Eigenschaften
CAS-Nummer |
83345-48-6 |
|---|---|
Molekularformel |
C6H12N4O3 |
Molekulargewicht |
188.18 g/mol |
IUPAC-Name |
(2S)-2-amino-N-(2-amino-2-oxoethyl)butanediamide |
InChI |
InChI=1S/C6H12N4O3/c7-3(1-4(8)11)6(13)10-2-5(9)12/h3H,1-2,7H2,(H2,8,11)(H2,9,12)(H,10,13)/t3-/m0/s1 |
InChI-Schlüssel |
PAVQPEFYSLQKAF-VKHMYHEASA-N |
Isomerische SMILES |
C([C@@H](C(=O)NCC(=O)N)N)C(=O)N |
Kanonische SMILES |
C(C(C(=O)NCC(=O)N)N)C(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![7-Chloro-3,3-dimethyl-1,3-dihydro-2H-pyrrolo[2,3-c]pyridin-2-one](/img/structure/B13014846.png)

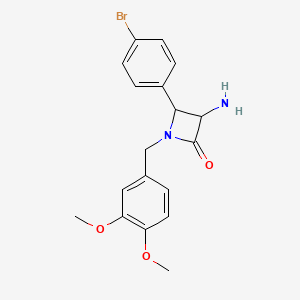
![7-fluoro-2-methyl-1H-pyrrolo[2,3-c]pyridine](/img/structure/B13014866.png)
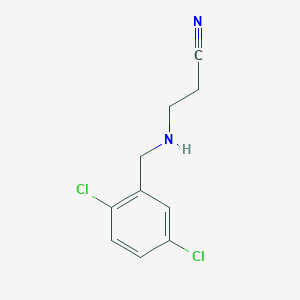
![tert-butyl N-{1-[2-(propylamino)acetyl]piperidin-4-yl}carbamate](/img/structure/B13014871.png)
![(R)-7,7-Difluorohexahydropyrrolo[1,2-a]pyrazin-3(4H)-one](/img/structure/B13014872.png)

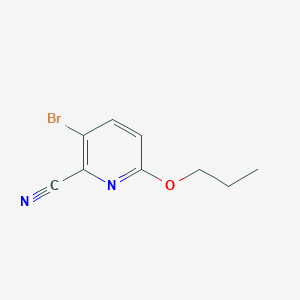
![7-chloro-3-methyl-1H-pyrrolo[2,3-c]pyridine](/img/structure/B13014885.png)
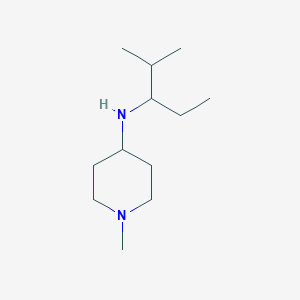
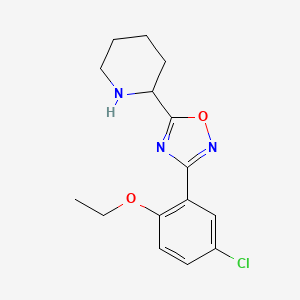

![2-{[3-(Diethylamino)quinoxalin-2-yl]sulfanyl}acetic acid](/img/structure/B13014917.png)
